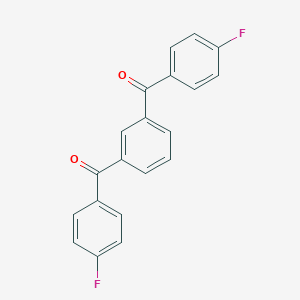

1,3-Bis(4-fluorobenzoyl)benzene

Description

Properties

IUPAC Name |

[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISLKPDKKIDMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350852 | |

| Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108464-88-6 | |

| Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Integration of 1,3-Bis(4-fluorobenzoyl)benzene in Advanced Polymer Architectures: A Technical Guide

This in-depth technical guide explores the multifaceted applications of 1,3-bis(4-fluorobenzoyl)benzene in the synthesis of high-performance polymers. Designed for researchers, scientists, and professionals in polymer chemistry and materials science, this document provides a comprehensive overview of the monomer's role in creating advanced polymer systems, with a focus on poly(aryl ether ketone)s (PAEKs). We will delve into the nuanced relationship between the monomer's unique meta-catenation and the resultant polymer properties, offering field-proven insights into experimental design and execution.

Introduction: The Architectural Advantage of this compound

High-performance polymers are defined by their exceptional thermal stability, mechanical robustness, and chemical resistance, making them indispensable in demanding applications across the aerospace, automotive, and electronics industries.[1] Within the family of poly(aryl ether ketone)s (PAEKs), the choice of monomer is a critical determinant of the final material's properties. This compound emerges as a strategic building block, offering a unique combination of reactivity and structural control.

Its defining feature is the meta-substituted benzene ring, which introduces a deliberate "kink" or non-linearity into the polymer backbone. This contrasts with its linear para-isomer, 1,4-bis(4-fluorobenzoyl)benzene, and provides a powerful tool for tuning polymer morphology and properties. The two 4-fluorobenzoyl groups are highly activated towards nucleophilic aromatic substitution, the primary polymerization route for PAEKs. The fluorine atoms serve as excellent leaving groups, facilitating the formation of ether linkages with bisphenol comonomomers.[2]

This guide will illuminate the synthetic pathways utilizing this compound, detail the characterization of the resulting polymers, and provide practical, step-by-step protocols for their synthesis.

Polymer Synthesis via Nucleophilic Aromatic Substitution

The predominant method for incorporating this compound into polymer chains is through nucleophilic aromatic substitution (NAS). This step-growth polymerization involves the reaction of the activated difluoro monomer with a bisphenolate, typically generated in situ from a bisphenol and a weak base like potassium carbonate.[3]

The Causality of Monomer Choice and Reaction Conditions

The selection of the bisphenol comonomer is a key variable in tailoring the properties of the final polymer. A variety of bisphenols can be employed, each imparting distinct characteristics to the polymer backbone. For instance, the use of Bisphenol A introduces flexible isopropylidene linkages, while biphenols contribute to a more rigid-rod character.

The polymerization is typically conducted in high-boiling polar aprotic solvents, such as N-methyl-2-pyrrolidone (NMP) or diphenyl sulfone, which can effectively solvate the growing polymer chains and facilitate the reaction at elevated temperatures.[4] The choice of solvent and temperature profile is critical to achieving high molecular weight polymers by maintaining solubility and promoting reaction kinetics.

The meta-linkage from this compound generally leads to polymers with lower melting temperatures and reduced crystallinity compared to their para-isomer counterparts.[2] This can be advantageous for improving processability, as the lower melting point allows for melt processing at less extreme temperatures, potentially reducing thermal degradation. However, this often comes at the cost of a slightly lower glass transition temperature (Tg).[2]

Data Presentation: Properties of Polymers Derived from this compound

The following table summarizes key thermal and mechanical properties of PAEKs synthesized using this compound with various bisphenols.

| Comonomer | Polymer Architecture | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Bisphenol A | Amorphous | ~150-170 | N/A | 80-95 | 2.5-3.0 |

| 4,4'-Biphenol | Semi-crystalline | ~180-200 | ~320-340 | 90-110 | 3.0-3.5 |

| Hydroquinone | Semi-crystalline | ~160-180 | ~340-360 | 95-115 | 3.2-3.8 |

| 4,4'-Sulfonyldiphenol | Amorphous | ~210-230 | N/A | 100-120 | 3.5-4.0 |

Note: These values are approximate and can vary depending on the molecular weight, processing conditions, and specific experimental setup.

Experimental Protocol: Synthesis of a PAEK from this compound and Bisphenol A

This protocol provides a detailed, step-by-step methodology for a typical nucleophilic aromatic substitution polymerization.

Materials:

-

This compound (1.00 eq)

-

Bisphenol A (1.00 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.10 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Methanol

-

Argon or Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

Procedure:

-

Reactor Setup: In a flame-dried three-necked flask, charge this compound, Bisphenol A, and anhydrous potassium carbonate.

-

Solvent Addition: Add NMP to the flask to achieve a solids concentration of approximately 20-30% (w/v). Add toluene as an azeotroping agent (typically 10-20% of the NMP volume).

-

Inert Atmosphere: Purge the system with a steady stream of argon or nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a positive pressure of inert gas throughout the reaction.

-

Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the complete removal of water.

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Gradually increase the reaction temperature to 180-200 °C. The viscosity of the solution will increase as the polymerization proceeds. Maintain the reaction at this temperature for 8-16 hours.

-

Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

-

Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water to remove any residual salts and solvent. Subsequently, wash with methanol.

-

Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved.

Visualization of the Polymerization Workflow

Caption: Experimental workflow for the synthesis of PAEKs.

Potential Application in Friedel-Crafts Polymerization

While less common for this specific monomer, the ketone functionalities in this compound present a theoretical avenue for its use in Friedel-Crafts acylation polymerization. This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride with an electron-rich aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][5]

In a hypothetical scenario, this compound could act as the electrophilic component, reacting with an aromatic monomer rich in reactive C-H bonds, such as diphenyl ether. The Lewis acid would activate the carbonyl groups, facilitating the electrophilic attack on the comonomer.

Proposed Reaction Scheme

Caption: Proposed Friedel-Crafts polymerization scheme.

This approach could lead to the formation of poly(ether ketone ketone)s with a different connectivity and potentially unique properties compared to those synthesized via nucleophilic substitution. However, challenges such as catalyst deactivation and side reactions would need to be carefully managed.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the aryl ether and ketone linkages.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior.[2]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the polymer.

-

Mechanical Testing: To evaluate properties such as tensile strength, modulus, and elongation at break.[6]

Conclusion and Future Outlook

This compound is a valuable and versatile monomer in the field of high-performance polymers. Its unique meta-catenation provides a powerful lever for controlling polymer architecture and tuning material properties. The primary synthetic route via nucleophilic aromatic substitution is well-established and allows for the creation of a wide range of poly(aryl ether ketone)s with tailored characteristics.

Future research may focus on the development of novel copolymers incorporating this compound to achieve even more sophisticated property profiles.[7] Furthermore, a deeper exploration of its potential in Friedel-Crafts polymerization could open up new avenues for synthesizing unique polymer structures. The continued investigation of this monomer will undoubtedly contribute to the advancement of materials science and the development of next-generation high-performance polymers.

References

- Sourcing High-Purity this compound for Advanced Polymer Synthesis. (n.d.).

- Synthesis and Properties of Poly (aryl ether ketone)s Containing meta-Phenyl Links. (n.d.).

- US20110213115A1 - Process for preparing a poly(aryl ether ketone) using a high purity 4,4'-difluorobenzophenone. (n.d.). Google Patents.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. (n.d.). ResearchGate.

- Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry.

- Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3. (2020). Polymer Chemistry.

- Friedel–Crafts reaction. (n.d.). In Wikipedia.

- Unusual crystalline morphology of Poly Aryl Ether Ketones (PAEKs). (2015). RSC Publishing.

- Preparation and characterization of poly(aryl ether ketone)s with pyridyl groups on the side chains. (n.d.). ResearchGate.

- Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers*. (n.d.).

- Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (n.d.). ResearchGate.

- Synthesis and properties of poly(aryl ether ketone)S contaimng multi-carbonyl in the main chain. (n.d.). ResearchGate.

- Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance. (2023). MDPI.

- Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides. (n.d.). ElectronicsAndBooks.

- Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material. (n.d.). NIH.

- Synthesis and self‐assembly of fluorinated block copolymers. (n.d.). ResearchGate.

- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (n.d.). MDPI.

- Block Copolymers: Synthesis, Self-Assembly, and Applications. (n.d.). PubMed Central.

- One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (n.d.). ResearchGate.

- Synthesis, Characterization, and Properties of Tailored Functional Block Copolymers. (2011). EPub Bayreuth.

- Crosslinkable fully aromatic poly(aryl ether ketone)s bearing macrocycle of aryl ether ketone. (2007). SemOpenAlex.

- Nucleophilic Aromatic Substitution. (2019). YouTube.

- (PDF) Block Copolymers: Synthesis, Self-Assembly, and Applications. (2017). ResearchGate.

- Synthesis, Characterization, and Thermal Properties of Poly(isobornyl methacrylate-co-benzyl methacrylate) copolymers. (2024). JOURNAL OF MATERIALS AND ELECTRONIC DEVICES.

Sources

An In-depth Technical Guide to 1,3-Bis(4-fluorobenzoyl)benzene: Reactivity and Derivatives for Advanced Applications

This guide provides an in-depth analysis of 1,3-Bis(4-fluorobenzoyl)benzene, a key building block in the synthesis of high-performance polymers. Intended for researchers, scientists, and professionals in materials science and drug development, this document details its synthesis, core reactivity, and the generation of its principal derivatives. We will explore the causality behind experimental choices and provide validated protocols to ensure scientific integrity.

Core Molecular Profile

This compound, with the chemical formula C₂₀H₁₂F₂O₂, is an aromatic ketone characterized by a central benzene ring substituted at the 1 and 3 positions with 4-fluorobenzoyl groups.[1] This meta-substitution pattern is a critical structural feature that influences the physical and thermal properties of the polymers derived from it.

Key Physicochemical Data

A compilation of essential physicochemical properties for this compound is presented below. Sourcing high-purity material, often exceeding 98%, is crucial for successful polymerization, as impurities can hinder the achievement of high molecular weight polymers.[2]

| Property | Value | Source |

| CAS Number | 108464-88-6 | [3] |

| Molecular Weight | 322.30 g/mol | [3] |

| Molecular Formula | C₂₀H₁₂F₂O₂ | [3] |

| Melting Point | 181-183 °C | [4] |

| Appearance | White crystalline solid or light yellow powder | [4] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide. | [4] |

Spectroscopic Signature

Definitive characterization of this compound is achieved through a combination of spectroscopic techniques. The expected spectral data provides a benchmark for synthesis validation.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the precise arrangement of protons and carbons.[5][6][7]

-

FTIR: Fourier-Transform Infrared Spectroscopy is used to identify the characteristic functional groups, most notably the carbonyl (C=O) stretch of the ketone.[5][6]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[5][6]

Synthesis and Purification: A Validated Protocol

The primary route for synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of isophthaloyl chloride with an excess of fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[8]

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

-

Isophthaloyl chloride

-

Fluorobenzene (used in excess, also acts as a solvent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid

-

Toluene (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve isophthaloyl chloride in a suitable amount of fluorobenzene.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic and will generate HCl gas, which should be appropriately scrubbed.

-

After the addition is complete, heat the reaction mixture to a temperature between 70-80°C and maintain for several hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. The excess fluorobenzene can be removed by distillation.

-

The crude solid product is then collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two fluorine atoms, which are activated towards nucleophilic aromatic substitution (NAS) . The strong electron-withdrawing effect of the para-carbonyl groups makes the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to attack by nucleophiles.

The Meisenheimer Complex in Polymerization

The cornerstone of this molecule's utility is its ability to undergo step-growth polymerization with bisphenolate nucleophiles. The reaction proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent loss of the fluoride leaving group drives the reaction forward, forming a stable aryl ether bond. This process is repeated to build the polymer chain.

Caption: Mechanism of Poly(aryl ether ketone) Synthesis.

Key Derivatives: High-Performance Polymers

The primary application of this compound is as a monomer for the synthesis of Poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1]

Synthesis of Poly(aryl ether ketone)s (PAEKs)

A common synthetic route involves the polycondensation of this compound with a bisphenol, such as 4,4′-isopropylidenediphenol (bisphenol-A), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) with a weak base like potassium carbonate.[9]

Caption: Workflow for PAEK Synthesis.

Sulfonated Poly(aryl ether ketone)s (SPAEKs)

A significant derivatization is the synthesis of sulfonated PAEKs (SPAEKs). These are often prepared by the copolymerization of this compound with a sulfonated difluoro-monomer and a bisphenol.[1] The introduction of sulfonic acid groups imparts hydrophilicity and ion-exchange capabilities, making these polymers suitable for applications such as proton exchange membranes in fuel cells.

Applications in Drug Development: A Prospective Outlook

While the primary utility of this compound is firmly in materials science, its structural features merit consideration in the context of drug design. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[10] The diaryl ketone motif is also present in various biologically active molecules.

Currently, there is no direct, documented research on the specific mechanism of action of this compound or its simple derivatives in biological systems.[1] However, its rigid structure and the presence of two fluorophenyl groups could be exploited as a scaffold for the synthesis of novel, non-polymeric derivatives. These could be investigated for a range of biological activities. For instance, the ketone groups could be reduced to alcohols or converted to other functional groups, and the central benzene ring could undergo further substitution to create a library of new chemical entities for screening.

Conclusion

This compound is a versatile monomer whose reactivity is centered on the activated fluorine atoms, enabling its use in nucleophilic aromatic substitution reactions to produce high-performance polymers. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. While its current applications are dominated by the materials sector, particularly in the production of PAEKs and SPAEKs, the inherent chemical features of the molecule present untapped opportunities for exploration in medicinal chemistry. This guide provides a foundational understanding for scientists and researchers to leverage the potential of this important chemical building block.

References

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for.... Available from: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

- Google Patents. US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene.

-

ChemBK. This compound. Available from: [Link]

- Google Patents. US4814508A - Friedel-crafts preparation of aromatic ketones.

-

Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs.... Available from: [Link]

-

National Institutes of Health. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. Available from: [Link]

-

PrepChem.com. Synthesis of 1,4-bis(4-fluorobenzoyl)-benzene. Available from: [Link]

-

CORE. Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Available from: [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

MDPI. Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives.... Available from: [Link]

-

Scribd. Friedel-Crafts Alkylation Lab Guide. Available from: [Link]

- Google Patents. EP0003344B1 - Process for the preparation of fluor benzenes.

-

ResearchGate. Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene: A Molecular Gyroscope with a Polar Rotator. Available from: [Link]

Sources

- 1. Buy this compound | 108464-88-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C20H12F2O2 | CID 688263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(108464-88-6) 1H NMR [m.chemicalbook.com]

- 8. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]

- 9. 1,3-双(4-氟苯甲酰)苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Purification of 1,3-Bis(4-fluorobenzoyl)benzene Monomer

This guide provides a comprehensive technical overview of the solubility characteristics and purification methodologies for 1,3-Bis(4-fluorobenzoyl)benzene. As a critical monomer in the synthesis of advanced poly(aryl ether ketone)s (PAEKs), its purity is paramount to achieving high molecular weight polymers with desirable thermal and mechanical properties.[1] This document is intended for researchers, chemists, and materials scientists engaged in the synthesis and application of high-performance polymers.

Introduction to this compound

This compound is an aromatic ketone that serves as a fundamental building block in polymer chemistry. Its molecular structure, featuring two activated 4-fluorobenzoyl groups meta-substituted on a central benzene ring, makes it an ideal candidate for nucleophilic aromatic substitution polymerization reactions.[1] The fluorine atoms act as excellent leaving groups, facilitating the formation of ether linkages with bisphenol monomers to create the robust backbone of PAEK polymers.[1]

The successful synthesis of high-performance polymers is critically dependent on the purity of the starting monomers. Impurities can act as chain terminators or create defects in the polymer structure, leading to a significant reduction in molecular weight and a corresponding degradation of mechanical strength, thermal stability, and chemical resistance. Therefore, a thorough understanding of the monomer's solubility and the application of rigorous purification protocols are not merely procedural but essential for achieving desired material performance.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | [1][2] |

| CAS Number | 108464-88-6 | [3] |

| Molecular Formula | C₂₀H₁₂F₂O₂ | [1][2] |

| Molecular Weight | 322.30 g/mol | [1][3] |

| Appearance | White crystalline solid or light yellow powder | [4] |

| Melting Point | 177.5-178.5 °C or 181-183 °C (lit.) | [1][4] |

Solubility Profile: A Solvent-Driven Approach

The solubility of this compound is governed by its largely nonpolar, aromatic structure. As a general principle, halogenated aromatic compounds exhibit low solubility in water but good solubility in various organic solvents.[5] The selection of an appropriate solvent is critical not only for its role in synthesis and polymerization but also as the cornerstone of its purification.

Key Solvent Interactions:

-

Polar Aprotic Solvents: Solvents like N-methyl-2-pyrrolidinone (NMP) are effective for dissolving the monomer, particularly at elevated temperatures.[1] This characteristic is leveraged in polymerization reactions where NMP is a common solvent for PAEK synthesis.[1]

-

Aromatic Solvents: Toluene and chlorobenzene are particularly noteworthy.[1][6] The structural similarity allows for effective solvation, especially upon heating. This temperature-dependent solubility is the key principle exploited for purification via recrystallization.

-

Common Organic Solvents: The monomer is also soluble in solvents such as acetone and dimethyl sulfoxide (DMSO), and slightly soluble in ethanol.[4]

-

Aqueous Incompatibility: It is practically insoluble in water, a property that is utilized during work-up procedures to wash away water-soluble inorganic impurities.[4]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale / Application |

| Toluene | Soluble at elevated temperatures; low solubility at room temperature | Primary choice for recrystallization.[1] |

| Chlorobenzene | Soluble at elevated temperatures | Alternative solvent for recrystallization.[1][6] |

| N-methyl-2-pyrrolidinone (NMP) | Soluble | Common solvent for polymerization reactions.[1] |

| Acetone | Soluble | General organic solvent.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | General organic solvent.[4] |

| Ethanol | Slightly Soluble | Can be used for washing or in mixed-solvent recrystallization.[4] |

| Water | Insoluble | Used for washing crude product post-synthesis.[4] |

Purification: The Recrystallization Protocol

For crystalline solids like this compound, recrystallization is the most effective and widely used method for achieving high purity.[1] This technique hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the monomer completely at its boiling point and allow it to crystallize out with high recovery upon cooling, while impurities remain dissolved in the solvent (mother liquor).[1]

Causality in Solvent Selection: Why Toluene?

Toluene has been established as a highly effective recrystallization solvent for this monomer for several key reasons:[1]

-

Optimal Solubility Gradient: It exhibits a steep solubility curve, dissolving a significant amount of the monomer near its boiling point (~111 °C) while showing markedly reduced solubility at ambient or sub-ambient temperatures.

-

Inertness: Toluene is chemically inert and will not react with the monomer.

-

Volatility: Its boiling point is high enough to provide a wide working temperature range for dissolution but low enough to be easily removed from the purified crystals under vacuum.

-

Impurity Profile: It effectively solubilizes common organic byproducts from the synthesis while allowing the highly pure monomer to crystallize.

Step-by-Step Experimental Protocol for Recrystallization

This protocol describes a robust, self-validating system for the purification of crude this compound.

Materials and Equipment:

-

Crude this compound

-

Toluene (reagent grade)

-

Activated carbon (decolorizing charcoal, optional)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude monomer in an Erlenmeyer flask. Add a minimal amount of toluene, just enough to create a slurry. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot toluene until the monomer is completely dissolved. Expertise & Experience: Avoid using a large excess of solvent, as this will significantly reduce the recovery yield upon cooling. Published procedures suggest a ratio of approximately 130-140 g of crude product per 1000 mL of toluene.[1]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow the boiling to subside. Add a small amount of activated carbon to the hot solution to adsorb colored impurities.[7] Boil the solution for a few minutes. Causality: The high surface area of activated carbon effectively traps large, colored impurity molecules.

-

Hot Filtration: Prepare a hot filtration setup (e.g., using a short-stem funnel and fluted filter paper) to remove the activated carbon and any insoluble impurities. Pre-heat the funnel and receiving flask to prevent premature crystallization of the product. Filter the hot solution quickly.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Trustworthiness: Slow, undisturbed cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[7]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals on the filter paper with a small amount of cold toluene. Causality: Using cold solvent is critical to wash away the residual mother liquor (containing dissolved impurities) without re-dissolving a significant amount of the purified product.

-

Drying: Transfer the crystals to a watch glass or drying dish and dry them under reduced pressure, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C), until a constant weight is achieved.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Caption: Workflow for the purification of this compound via recrystallization.

Purity Validation: A Self-Validating System

The success of the purification protocol must be validated empirically. The following methods provide a robust system for confirming the purity of the final product.

-

Melting Point Analysis: This is a primary and rapid indicator of purity. A pure crystalline solid will exhibit a sharp and narrow melting point range. The literature reports a melting point of 177.5-178.5 °C or 181-183 °C for the purified monomer.[1] A broad or depressed melting range indicates the presence of impurities.

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the chemical structure and the absence of residual solvents or organic impurities.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for determining the purity of the monomer with high precision.

Conclusion

The purification of this compound is a critical step in the production of high-performance PAEK polymers. Its solubility profile, characterized by low aqueous solubility and temperature-dependent solubility in aromatic solvents like toluene, makes it an ideal candidate for purification by recrystallization. The detailed protocol provided in this guide represents a field-proven, reliable method for achieving high-purity monomer, which is essential for the synthesis of high molecular weight polymers that meet the demanding requirements of advanced material applications.

References

-

This compound. (2024, April 9). ChemBK. [Link]

-

This compound. PubChem. [Link]

- Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene. (1994).

-

Synthesis of 1,4-bis(4-fluorobenzoyl)-benzene. PrepChem.com. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis and refining method of 4-fluorobenzoylacetonitrile.

-

Purification by Recrystallization. CUNY. [Link]

Sources

- 1. Buy this compound | 108464-88-6 [smolecule.com]

- 2. This compound | C20H12F2O2 | CID 688263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-双(4-氟苯甲酰)苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene - Google Patents [patents.google.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

Harnessing Isomeric Chaos: A Senior Scientist's Guide to Meta-Substitution Effects in PAEK Synthesis

An In-Depth Technical Guide for Researchers

In the world of high-performance thermoplastics, Poly(aryl ether ketone)s (PAEKs) represent a pinnacle of thermal stability, chemical resistance, and mechanical robustness.[1][2][3] Their properties, however, are not monolithic. They are intricately tuned by the very architecture of their polymer chains. The strategic introduction of isomeric variations—specifically meta-phenyl linkages—into the otherwise linear, rigid para-linked backbone is a powerful tool for modulating polymer characteristics. This guide provides an in-depth exploration of the core principles and practical out-workings of meta-substitution in PAEK synthesis, moving from fundamental reaction mechanisms to the tangible effects on final polymer properties.

The synthesis of PAEKs is predominantly achieved through nucleophilic aromatic substitution (SNAr), a step-growth polymerization where an activated aromatic dihalide reacts with an aromatic diphenolate.[4][5] The precise arrangement of the monomers dictates the final polymer structure and, consequently, its behavior.

Pillar 1: The Nucleophilic Aromatic Substitution (SNAr) Engine

Understanding the SNAr mechanism is fundamental to grasping the subtleties of isomeric substitution. The reaction's efficiency hinges on several key factors, chief among them being the structure of the monomers. The process is driven by the attack of a potent nucleophile (the phenoxide anion) on an electron-deficient aromatic ring, displacing a halide leaving group.[6]

The required electron deficiency in the aromatic dihalide monomer is provided by a strong electron-withdrawing group (EWG), typically a ketone, positioned ortho or para to the leaving halide.[6][7] This positioning is critical as it allows for the stabilization of the negative charge in the reaction intermediate, known as a Meisenheimer complex, through resonance.[6]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) in PAEK synthesis.

When an EWG is positioned meta to the leaving group, this resonance stabilization is absent. The EWG can only exert a weaker, inductive electron-withdrawing effect. Consequently, the activation of the ring is significantly diminished, leading to slower reaction kinetics compared to its para-substituted counterpart. This fundamental difference in reactivity is the first major consequence of meta-substitution.

Pillar 2: The "Kink" Effect: How Meta-Substitution Reshapes the Polymer Backbone

The most profound impact of incorporating meta-phenyl links is the disruption of the polymer chain's linearity. While para-linkages yield straight, rigid, and highly regular chains conducive to efficient packing and crystallization, meta-linkages introduce a "kink" or bend in the backbone.[8][9]

This structural disruption has a cascading effect on the material's macroscopic properties. The bent and more distorted chain structure resulting from meta-isomerism leads to looser molecular packing.[9]

Caption: Comparison of linear para-linked vs. kinked meta-linked polymer backbones.

Pillar 3: Translating Molecular Kinks to Macroscopic Properties

The introduction of these structural kinks is not an academic exercise; it is a deliberate strategy to engineer the thermal, physical, and processing characteristics of the final polymer.

Thermal Properties & Crystallinity

The most significant and commercially relevant consequence of meta-substitution is its effect on the melting temperature (Tm) and crystallinity. The reduced chain regularity hinders the ability of the polymer chains to pack into an ordered crystalline lattice.[10] This leads to:

-

Lower Melting Temperature (Tm): The energy required to disrupt the less-ordered crystal structure is lower.

-

Reduced Crystallinity & Slower Crystallization Rate: The kinetic barrier to crystallization is higher, resulting in a lower overall degree of crystallinity and a slower rate at which it forms.[8][10]

Interestingly, the glass transition temperature (Tg), which relates to the onset of segmental motion in the amorphous regions, is largely unaffected by the meta/para ratio.[8][10] The ratio of flexible ether to rigid ketone linkages is a much stronger determinant of Tg.[11]

This tunability of the melting point is exceptionally valuable. For instance, in Poly(ether ketone ketone) (PEKK), the Tm can be systematically adjusted by altering the ratio of para-linked terephthaloyl (T) to meta-linked isophthaloyl (I) moieties.[8] This allows for the creation of grades with lower processing temperatures, which helps to prevent the undesirable effects of thermal degradation during manufacturing.[8]

Data Presentation: Effect of T/I Ratio on PEKK Melting Temperature

| PEKK Isomer Ratio (T/I) | Melting Temperature (Tm) | Key Characteristic |

|---|---|---|

| 100/0 | ~410 °C | High Tm, highly crystalline |

| 80/20 | ~360 °C | Reduced Tm |

| 70/30 | ~335 °C | Further Tm reduction |

| 60/40 | ~305 °C | Significantly lower Tm, slower crystallization |

Data synthesized from authoritative sources.[8]

Solubility

The looser chain packing and reduced crystallinity imparted by meta-linkages generally lead to improved solubility in common organic solvents.[12] While most PAEKs require harsh solvents like diphenyl sulfone at high temperatures for polymerization and processing, introducing meta-units can make the resulting polymers soluble in more manageable polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at lower temperatures.[13]

Experimental Protocols & Workflows

Protocol 1: Synthesis of a PAEK Copolymer via Nucleophilic Aromatic Substitution

This protocol describes a generalized "one-pot" method for synthesizing a PAEK copolymer incorporating meta-linkages.

Objective: To synthesize a high-molecular-weight PAEK with a specific meta/para ratio to achieve a target melting temperature.

Materials:

-

4,4′-Difluorobenzophenone (para-dihalide)

-

3,5-Difluorobenzophenone (meta-dihalide)

-

Hydroquinone (bisphenol)

-

Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

-

Diphenyl sulfone (solvent)

-

Toluene (azeotroping agent)

-

Methanol (for washing)

-

Acetone (for washing)

Methodology:

-

Reactor Setup: Equip a resin kettle with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.

-

Charging Reactants: Charge the reactor with hydroquinone, 4,4′-difluorobenzophenone, and 3,5-difluorobenzophenone (the molar ratio of T/I dihalides should match the desired polymer composition, with total dihalide moles equal to bisphenol moles). Add diphenyl sulfone (approx. 2:1 solvent-to-monomer weight ratio) and an excess of K2CO3 (approx. 1.5-2.0 moles per mole of bisphenol).

-

Dehydration: Add toluene to the mixture (approx. 1:4 toluene-to-solvent volume ratio). Heat the mixture to ~150-160 °C with vigorous stirring under a nitrogen blanket. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this dehydration step for 2-4 hours until no more water is collected. This step is critical for forming the anhydrous potassium diphenolate salt in situ.

-

Polymerization: After dehydration, carefully drain the toluene and raise the temperature to 280-320 °C to initiate polymerization. The reaction mixture will become increasingly viscous.

-

Monitoring: Monitor the reaction progress by observing the torque on the mechanical stirrer. A sharp increase in viscosity indicates the formation of high-molecular-weight polymer. Maintain the reaction for 4-8 hours.

-

Termination & Isolation: Cool the reactor to ~180 °C and dilute the viscous solution with NMP if necessary. Terminate the reaction by adding a small amount of an end-capping agent like 4-fluorobenzophenone.

-

Precipitation & Purification: Pour the hot polymer solution slowly into a large excess of a non-solvent like methanol or acetone with vigorous stirring. The polymer will precipitate as fibrous strands or powder.

-

Washing: Filter the polymer and wash it extensively with hot water and methanol to remove residual salts and solvent. A final wash with acetone is recommended.

-

Drying: Dry the purified polymer in a vacuum oven at 120-150 °C for 24 hours until a constant weight is achieved.

Caption: A typical workflow for the synthesis and characterization of PAEK polymers.

Protocol 2: Characterization of Synthesized PAEK

A. Thermal Analysis (DSC & TGA):

-

Differential Scanning Calorimetry (DSC): Use a standard heat/cool/heat cycle (e.g., 10-20 °C/min) under nitrogen.[14][15] The first heating scan erases thermal history. The cooling scan reveals the crystallization temperature (Tc). The second heating scan provides an accurate Tg and Tm.

-

Thermogravimetric Analysis (TGA): Heat the sample from room temperature to ~800 °C at 10 °C/min under nitrogen to determine the onset of thermal degradation.[14]

B. Molecular Weight Determination (GPC/SEC):

-

Use Size Exclusion Chromatography (SEC) with a suitable solvent (e.g., hexafluoroisopropanol or a mixture of phenol and 1,2,4-trichlorobenzene at high temperature) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

C. Structural Verification (NMR):

-

Use 1H and 13C NMR spectroscopy to confirm the polymer structure and, if possible, quantify the ratio of meta to para linkages.[1]

Conclusion: Designing for Purpose

The deliberate introduction of meta-phenyl linkages is a cornerstone of modern PAEK design. It provides a reliable method to disrupt chain regularity, thereby lowering the melting temperature and crystallization rate. This trade-off—sacrificing some of the ultimate crystallinity and thermal resistance of a pure para-system—is often a necessary and desirable compromise. It unlocks a wider processing window, reduces the energy costs of manufacturing, and minimizes thermal degradation, enabling the fabrication of complex components via techniques like injection molding and 3D printing.[8][15] By understanding and controlling the meta-substitution effect at the monomer level, researchers and engineers can fine-tune the properties of PAEKs to meet the exacting demands of the aerospace, automotive, and medical industries.

References

-

POLYARYLENEETHERKETONES OBTAINING WITH REACTION OF NUCLEOPHILIC SUBSTITUTION. (n.d.). ResearchGate. [Link]

-

Lin, Q., Zhang, W. J., Wu, Z. W., & Yin, J. M. (1996). Synthesis and Properties of Poly (aryl ether ketone)s Containing meta-Phenyl Links. Chemical Journal of Chinese Universities, 17(8), 1322. [Link]

-

Mohanty, D. K. (1988). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. VTechWorks. [Link]

-

DeFever, R. S., et al. (2021). Representing Structural Isomer Effects in a Coarse-Grain Model of Poly(Ether Ketone Ketone). Polymers, 13(21), 3799. [Link]

-

Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. RSC Advances, 13(19), 12901-12910. [Link]

-

CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY. (n.d.). Bruker. [Link]

-

Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization. (2022). ResearchGate. [Link]

-

Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (2012). ResearchGate. [Link]

-

Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Polymers, 13(13), 2185. [Link]s_and_Their_Properties)

-

Fortney, A. D. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University. [Link]

-

Zhang, Y., et al. (2024). Adaptable polyaryletherketones (PAEKs) with competing crosslinking and crystallisation mechanisms. Scientific Reports, 14(1), 679. [Link]

-

Guiver, M. D., et al. (2006). Poly(aryl ether ketone)s with carboxylic acid groups: Synthesis, sulfonation and crosslinking. Polymer, 47(21), 7334-7344. [Link]

-

Synthesis reaction of PEEK. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2024). Adaptable polyaryletherketones (PAEKs) with competing crosslinking and crystallisation mechanisms. University of Exeter. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Yi, N., et al. (2021). Slow and fast crystallising poly aryl ether ketones (PAEKs) in 3D printing: Crystallisation kinetics, morphology, and mechanical properties. Additive Manufacturing, 39, 101843. [Link]

-

Rheological characterization and differentiation in PAEK materials. (2018). ResearchGate. [Link]

-

Liu, T., et al. (2021). The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations. Polymers, 13(11), 1772. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Kim, D., et al. (2019). Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. Polymers, 11(10), 1705. [Link]

-

Synthesis, properties, and applications of PEEK-based biomaterials. (n.d.). Taylor & Francis eBooks. [Link]

-

Naffakh, M., et al. (2021). Polyaryletherketone Based Blends: A Review. Polymers, 13(16), 2739. [Link]

-

Najeeb, S., et al. (2022). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review. Polymers, 14(11), 2170. [Link]

-

Najeeb, S., et al. (2022). Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review. MDPI. [Link]

-

Le, K., et al. (2024). Investigation of the Reaction between a Homemade PEEK Oligomer and an Epoxy Prepolymer: Optimisation of Critical Parameters Using Physico–Chemical Methods. Polymers, 16(6), 768. [Link]

-

Sobieraj, M. C., & Roeder, R. K. (2017). Structure-Property Relationships in Commercial Polyetheretherketone Resins. Polymer Engineering & Science, 57(9), 957-965. [Link]

Sources

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. rroeder.nd.edu [rroeder.nd.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 11. Polyaryletherketone Based Blends: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Adaptable polyaryletherketones (PAEKs) with competing crosslinking and crystallisation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Strategic Role of 1,3-Bis(4-fluorobenzoyl)benzene in Engineering High-Performance SPAEK Copolymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Linearity in Polymer Design

In the pursuit of advanced materials for applications such as proton exchange membranes (PEMs) in fuel cells, the nuanced interplay between monomer architecture and final polymer properties is of paramount importance. Sulfonated poly(arylene ether ketone) (SPAEK) copolymers have emerged as promising alternatives to perfluorinated ionomers, offering a desirable balance of thermal stability, mechanical robustness, and proton conductivity. This technical guide delves into the pivotal role of a specific, non-linear monomer, 1,3-bis(4-fluorobenzoyl)benzene, in the synthesis and performance of SPAEK copolymers. By moving beyond simple linear monomers, researchers can strategically introduce kinks and structural irregularities into the polymer backbone, thereby tuning the material's properties for optimal performance in demanding environments. This document serves as an in-depth exploration of the rationale, synthesis, and structure-property relationships governed by the incorporation of this meta-substituted ketone.

The Architectural Advantage of this compound in SPAEK Synthesis

This compound is a difluoro-monomer that serves as a critical building block in the nucleophilic aromatic substitution polymerization of SPAEKs.[1] Its unique molecular geometry, featuring two fluorobenzoyl groups attached to a benzene ring in a meta-position, is the cornerstone of its utility.[1] This non-linear arrangement contrasts with its para-substituted counterpart, 1,4-bis(4-fluorobenzoyl)benzene, and it is this structural isomerism that imparts distinct characteristics to the resulting copolymer.

The presence of the fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating the polymerization reaction with sulfonated and non-sulfonated bisphenol monomers.[1] The ketone linkages contribute to the high thermal stability and mechanical strength inherent to the poly(arylene ether ketone) family of polymers.[2]

Causality of Monomer Choice: The Impact of the Meta-Linkage

The decision to incorporate this compound into a SPAEK copolymer is a strategic one, aimed at manipulating the polymer's morphology and, consequently, its macroscopic properties. The meta-linkage introduces a non-linearity or "kink" in the polymer backbone. This has several profound effects:

-

Reduced Crystallinity: Unlike the rigid, linear chains formed with para-isomers, the meta-linkages disrupt the packing efficiency of the polymer chains. This leads to a lower degree of crystallinity in the resulting SPAEK.[2]

-

Enhanced Solubility: The reduced crystallinity and less regular chain structure improve the solubility of the copolymer in common organic solvents. This is a significant advantage for polymer processing and membrane casting.

-

Tunable Thermal Properties: While the glass transition temperature (Tg) is not significantly affected by the isomer ratio, the melting temperature (Tm) is notably lowered with an increasing proportion of meta-linkages.[2] This broadens the processing window for the material.

-

Impact on Membrane Morphology: The altered chain conformation influences the formation of hydrophilic and hydrophobic domains within the polymer membrane upon sulfonation. This, in turn, affects water uptake, dimensional stability, and proton conductivity.

In essence, the use of this compound provides a lever to control the trade-off between processability and the high-performance characteristics of SPAEKs.

Synthesis of SPAEK Copolymers via Nucleophilic Aromatic Substitution

The synthesis of SPAEK copolymers incorporating this compound is typically achieved through a nucleophilic aromatic substitution polycondensation reaction. This involves the reaction of the difluoro-monomer with a sulfonated dihydric phenol and, optionally, a non-sulfonated dihydric phenol to achieve the desired degree of sulfonation.

Key Reactants and Their Roles

-

This compound: The non-sulfonated, activated difluoro-monomer that introduces non-linearity.

-

Sulfonated Dihydric Phenol (e.g., 3,3'-disulfonate-4,4'-difluorobenzophenone): Provides the sulfonic acid groups necessary for proton conductivity.

-

Non-Sulfonated Dihydric Phenol (e.g., Bisphenol A): Used to control the ion exchange capacity (IEC) and balance the hydrophilic/hydrophobic nature of the copolymer.

-

Potassium Carbonate (K2CO3): Acts as a weak base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions.

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidinone (NMP): Aprotic polar solvents that facilitate the dissolution of the monomers and the growing polymer chains.

-

Toluene: Often used as an azeotroping agent to remove water generated during the reaction, which can interfere with the polymerization.

Generalized Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of a SPAEK copolymer:

-

Monomer and Solvent Charging: A reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap is charged with this compound, the sulfonated dihydric phenol, the non-sulfonated dihydric phenol, and an excess of potassium carbonate. DMAc and toluene are then added as the solvent and azeotroping agent, respectively.

-

Azeotropic Dehydration: The reaction mixture is heated to a temperature sufficient to reflux the toluene (typically 130-140 °C) for several hours to remove any residual water and the water formed from the reaction of the base with the phenol.

-

Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-180 °C to initiate the polymerization. The reaction is allowed to proceed for a specified period (e.g., 12-24 hours) under a nitrogen atmosphere until a viscous polymer solution is formed.

-

Polymer Precipitation and Purification: The viscous solution is then cooled and poured into a non-solvent, such as deionized water or methanol, to precipitate the copolymer. The resulting fibrous polymer is collected by filtration and washed repeatedly with hot deionized water and methanol to remove any unreacted monomers, salts, and residual solvent.

-

Drying: The purified polymer is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for an extended period (e.g., 24 hours) to remove all moisture.

-

Membrane Casting: The dried SPAEK copolymer is dissolved in a suitable solvent (e.g., DMAc) to form a casting solution. The solution is then cast onto a glass plate and dried in an oven with a controlled temperature gradient to produce a uniform membrane.

-

Acidification: The membrane in its salt form is converted to the acid form by immersion in a dilute acid solution (e.g., 1 M sulfuric acid) at an elevated temperature, followed by thorough washing with deionized water to remove any excess acid.

Structure-Property Relationships and Performance Data

The incorporation of this compound has a direct and measurable impact on the key performance indicators of the resulting SPAEK membranes. The following table summarizes typical properties of SPAEK copolymers with varying degrees of sulfonation, providing a baseline for understanding the influence of monomer composition.

| Property | SPAEK-25 | SPAEK-35 | SPAEK-45 |

| Degree of Sulfonation (%) | 25 | 35 | 45 |

| Ion Exchange Capacity (IEC) (meq/g) | 0.76 | 1.12 | 1.46 |

| Water Uptake (%) (at 80 °C) | 21 | 35 | 58 |

| Proton Conductivity (S/cm) (at 80 °C) | 0.035 | 0.062 | 0.080 |

| Tensile Strength (MPa) | 52 | 45 | 40 |

| Elongation at Break (%) | 55 | 48 | 41 |

Note: The data presented are representative values for SPAEK copolymers and may vary depending on the specific comonomers and synthesis conditions.[1]

Visualization of the Synthesis and Structural Logic

Polymerization Workflow

The following diagram illustrates the key steps in the synthesis of a SPAEK copolymer using this compound.

Caption: SPAEK Synthesis Workflow

Chemical Structure of the SPAEK Copolymer

The following diagram shows a representative structure of a SPAEK copolymer incorporating the this compound moiety.

Caption: SPAEK Copolymer Structure

Conclusion and Future Outlook

The use of this compound as a comonomer in the synthesis of SPAEK copolymers represents a sophisticated approach to materials design. By intentionally introducing non-linearity into the polymer backbone, researchers can effectively tune the physical and electrochemical properties of the resulting membranes. The enhanced solubility and processability, coupled with the ability to maintain high thermal stability and achieve significant proton conductivity, make these materials highly attractive for a range of applications, most notably in the field of proton exchange membrane fuel cells. Future research will likely focus on further optimizing the balance of properties by exploring novel sulfonated monomers and copolymer architectures, with the foundational understanding of the role of isomeric monomers, such as this compound, serving as a critical guide for these advancements.

References

- Wang, F., Hopp, R., Kim, Y. C., Hickner, M., Zawodzinski, T., & McGrath, J. (n.d.). Novel Sulfonated Poly(arylene ether ketone)s as Proton Exchange Membranes.

-

Pascual-Francisco, B., & Ribes-Greus, A. (2020). Representing Structural Isomer Effects in a Coarse-Grain Model of Poly(Ether Ketone Ketone). Polymers, 12(10), 2345. [Link]

Sources

The Influence of Meta-Linkages on the Thermal Stability of High-Performance Poly(aryl ether ketone)s Derived from 1,3-Bis(4-fluorobenzoyl)benzene

An In-depth Technical Guide for Researchers and Materials Scientists

Abstract

High-performance polymers, particularly those within the poly(aryl ether ketone) (PAEK) family, are critical materials in demanding applications ranging from aerospace to medical devices, prized for their exceptional thermal stability and mechanical strength. The isomeric structure of the monomers used in their synthesis plays a pivotal role in defining the final properties of the polymer. This guide provides a detailed examination of polymers synthesized using 1,3-Bis(4-fluorobenzoyl)benzene, a key monomer that introduces a meta-phenylene ketone linkage into the PAEK backbone. We will explore the synthesis, analyze the profound effects of this structural feature on thermal stability and processing characteristics, and provide detailed protocols for their evaluation.

Introduction: The Architectural Significance of Monomer Isomerism

Poly(aryl ether ketone)s are typically synthesized via nucleophilic aromatic substitution (NAS), a step-growth polymerization reacting a di-phenoxide with an activated aromatic dihalide. The geometry of these monomers dictates the polymer chain's flexibility, packing efficiency, and ultimately, its macroscopic properties. While the all-para substituted poly(ether ether ketone) (PEEK) is the most well-known member of this family, the introduction of meta-linkages through the use of monomers like this compound offers a powerful tool to tailor polymer properties.

The unique molecular architecture of this compound, featuring two fluorobenzoyl groups in a meta position on a central benzene ring, disrupts the linearity of the resulting polymer chain. This disruption has significant consequences, most notably on the polymer's crystallinity and melting temperature, which in turn influences its thermal processing window and degradation behavior. This guide will elucidate these structure-property relationships, providing researchers with the foundational knowledge to design and evaluate novel PAEKs with tailored thermal performance.

Synthesis of meta-Substituted Poly(aryl ether ketone ketone)s (PEKKs)

The primary route for synthesizing PAEKs from this compound is nucleophilic aromatic substitution (NAS) polymerization. This method involves the reaction of the activated fluorine end groups on the ketone monomer with a bisphenolate salt. The choice of bisphenol allows for further tuning of the polymer's properties.

The incorporation of meta-linkages disrupts the polymer chain's regular packing, which lowers the melting temperature and slows the rate of crystallization.[1][2] This is a critical advantage in processing, as it widens the window between the melting point and the onset of thermal degradation. For example, PEKK with 20% meta-linkages exhibits a melting temperature 40°C lower than its all-para linked counterpart, without a significant change in the glass transition temperature.[3]

Figure 1: General synthesis route for a PEKK copolymer via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of a PEKK Copolymer

This protocol describes a representative synthesis of a poly(ether ketone ketone) containing meta-phenylene linkages. The high temperatures required necessitate the use of a high-boiling point solvent like diphenyl sulfone to keep the polymer in solution.[4]

Materials:

-

This compound (m-DFBK)

-

1,4-Bis(4-fluorobenzoyl)benzene (p-DFBK)

-

4,4'-Dihydroxybenzophenone (or other suitable bisphenol)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

-

Diphenyl Sulfone (DPS)

-

Toluene (for azeotropic removal of water)

-

Methanol

-

Deionized Water

Procedure:

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with a condenser.

-

Charging Reagents: To the flask, add this compound, 1,4-Bis(4-fluorobenzoyl)benzene (at the desired para/meta ratio), 4,4'-dihydroxybenzophenone, and an excess of potassium carbonate (e.g., 1.5-2 moles per mole of bisphenol).

-

Solvent Addition: Add diphenyl sulfone to achieve a solids concentration of approximately 20-30% (w/w) and add toluene (approx. 10% of the DPS volume).

-

Dehydration: Heat the mixture to ~150-160°C with stirring under a nitrogen purge. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this step for 2-4 hours until all water has been removed.

-

Polymerization: After dehydration, drain the toluene from the trap and slowly raise the temperature of the reaction mixture to 280-320°C to initiate polymerization.[5] The viscosity of the solution will increase significantly as the polymer chains grow. Maintain the reaction at this temperature for 3-6 hours.

-

Precipitation and Purification: Cool the reactor to ~150°C and pour the viscous polymer solution slowly into a large volume of vigorously stirred methanol or water to precipitate the polymer.

-

Washing: Filter the resulting fibrous or powdered polymer. Thoroughly wash the polymer multiple times with hot deionized water and methanol to remove the solvent, unreacted monomers, and salts.

-

Drying: Dry the purified polymer in a vacuum oven at 120-150°C until a constant weight is achieved.

Thermal Stability Analysis

The thermal stability of polymers derived from this compound is exceptional, a hallmark of the PAEK family. This is primarily due to the high bond dissociation energies of the aromatic ether and ketone linkages within the polymer backbone. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to quantify this stability.

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing critical data on the onset of degradation and the amount of non-volatile char remaining at high temperatures.

For PEKK copolymers synthesized with a combination of para- and meta-linkages, the onset of thermal degradation (defined as the temperature at 5% weight loss) is consistently high, around 572°C in an inert atmosphere.[3] This indicates that the introduction of the meta-linkage does not compromise the inherent stability of the PAEK backbone at the initial stages of decomposition.

However, a noteworthy trend emerges in the char yield at higher temperatures. As the proportion of meta-linkages from this compound increases, the char yield at 800°C also increases.[3] This suggests that the meta-isomeric structure promotes crosslinking reactions during thermal decomposition, leading to a more stable, higher-mass carbonaceous residue.

| PEKK Copolymer (para/meta Ratio) | Onset of Degradation (T₅%) | Char Yield at 800°C (N₂) | Reference |

| 80/20 | ~ 572 °C | 57.7% | [3] |

| 70/30 | ~ 572 °C | 60.7% | [3] |

| 60/40 | ~ 572 °C | 63.0% | [3] |

Table 1: TGA data for PEKK copolymers with varying para/meta linkage ratios.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).

The Tg of PEKK copolymers remains relatively constant regardless of the para/meta isomer ratio, typically around 156°C.[1] In contrast, the Tm is significantly affected. Increasing the content of meta-isomers disrupts the crystalline packing, thereby decreasing the melting temperature.[1][2] For instance, a PEKK with a 60/40 para/meta ratio has a Tm around 305°C, whereas an 80/20 variant melts significantly higher at 360°C.[2] This tunability is crucial for melt processing, as a lower Tm provides a larger processing window before the onset of degradation.

| PEKK Copolymer (para/meta Ratio) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

| 80/20 | ~ 156 °C | 360 °C | [1][2] |

| 70/30 | ~ 156 °C | ~330-340 °C | [1] |

| 60/40 | ~ 156 °C | 305 °C | [2] |

Table 2: DSC data for PEKK copolymers with varying para/meta linkage ratios.

Thermal Degradation Mechanism

The thermal degradation of PAEKs is a complex process involving competing reactions of chain scission and crosslinking.[6][7] While the exact mechanism can be influenced by the atmosphere (inert vs. oxidative) and specific polymer structure, a general pathway can be described.

-

Initial Scission: In an inert atmosphere, the primary degradation pathway is believed to begin with the homolytic cleavage of the polymer chain. The ether linkages are often considered the weakest points and initial sites of scission.[7]

-

Radical Formation & Crosslinking: This chain scission generates highly reactive radical species. These radicals can then abstract hydrogen atoms from adjacent aromatic rings, leading to the formation of new carbon-carbon bonds between polymer chains. This crosslinking process contributes to the formation of a stable char.[3][6]

-

Influence of meta-Linkages: It is hypothesized that PEKK copolymers with a higher proportion of meta-linkages undergo crosslinking at higher rates prior to significant weight loss.[3] The less linear structure may facilitate intermolecular interactions that promote the formation of a crosslinked network, explaining the observed increase in char yield.

Standardized Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is paramount for evaluating high-performance polymers. The following are detailed, step-by-step protocols for TGA and DSC.

Figure 2: Experimental workflow for comprehensive thermal characterization of PAEK polymers.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile, including onset temperature and char yield.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Calibration: Ensure the instrument's temperature and mass scales are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean, tared TGA pan (platinum or ceramic is recommended).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Method Programming:

-

Purge Gas: Set a high-purity inert gas (e.g., Nitrogen) flow at a rate of 20-50 mL/min.

-

Initial Equilibration: Equilibrate the sample at a starting temperature (e.g., 30-40°C) for 5 minutes.

-

Temperature Ramp: Heat the sample from the starting temperature to a final temperature (e.g., 900°C) at a constant heating rate of 10°C or 20°C per minute. Slower heating rates can provide higher resolution.

-

-

Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the temperature at 5% weight loss (T₅%) as the onset of degradation and the residual weight (%) at the end of the run (e.g., 800°C) as the char yield.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Calibration: Ensure the instrument's temperature and heat flow scales are calibrated using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a clean, tared aluminum DSC pan and hermetically seal it. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample pan and the reference pan in the DSC cell.

-

Method Programming (Heat-Cool-Heat Cycle):

-

First Heat: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 390°C for an 80/20 PEKK) at a rate of 10-20°C/min. This step removes the sample's prior thermal history.

-

Controlled Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Second Heat: Heat the sample again at the same rate (10-20°C/min) to the final temperature.

-

-

Data Analysis: Analyze the data from the second heating scan.

-

Tg: Identify the glass transition as a step change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.

-

Tm: Identify the melting transition as an endothermic peak. The peak temperature of this endotherm is reported as the Tm.

-

Conclusion

The use of this compound as a monomer is a strategic approach to designing high-performance poly(aryl ether ketone)s with tailored properties. The introduction of meta-phenylene linkages into the polymer backbone effectively disrupts chain regularity, which significantly lowers the melting temperature and broadens the processing window without compromising the exceptionally high onset temperature of thermal degradation. Furthermore, evidence suggests that these meta-structures enhance char formation at elevated temperatures, potentially through increased crosslinking during pyrolysis. This in-depth understanding of the structure-property relationships, coupled with robust analytical protocols, empowers researchers to rationally design and validate the next generation of thermally stable polymers for advanced applications.

References

-

Croshaw, C. D., & Wiggins, J. S. (2021). Thermal Degradation of Poly (Ether Ketone Ketone) Copolymers at Processing Temperatures. SAMPE Conference Proceedings. [Link]

-

Quiroga Cortés, G., et al. (2016). Morphology and dynamical mechanical properties of poly ether ketone ketone (PEKK) with meta phenyl links. Journal of Applied Polymer Science, 133(19). [Link]

- Zhang, H., et al. (1996). Synthesis and Thermal Properties of Poly (aryl ether ketone)s Containing Dibenzoylbiphenyl Moieties Copolymers.

-

Rashed, A. S. M., et al. (2022). Morphology and dynamical mechanical properties of poly ether ketone ketone (PEKK) with meta phenyl links. Request PDF on ResearchGate. [Link]

-

Gendron, R. (2004). POLYARYLENEETHERKETONES OBTAINING WITH REACTION OF NUCLEOPHILIC SUBSTITUTION. ResearchGate. [Link]

-

Day, M., Sally, D., & Wiles, D. (1990). Thermal degradation of poly(aryl-ether-ether-ketone): Experimental evaluation of crosslinking reactions. Journal of Applied Polymer Science. [Link]

-

Ghosh, M. & Mittal, K. L. (Eds.). (2000). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. [Link]

-

Liaw, D. J., et al. (2012). Synthesis and Characterization of Poly (aryl ether ketone) Copolymers. ResearchGate. [Link]

-

Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Polymer Science - Series B, 63(4), 333-340. [Link]

-

Sreenivas, K., et al. (2012). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. ResearchGate. [Link]

-

Hergenrother, P. M. (1995). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. VTechWorks. [Link]

-

Croshaw, C. D., & Wiggins, J. S. (2021). Thermal Degradation of Poly (Ether Ketone Ketone) Copolymers at Processing Temperatures. SAMPE Digital Library. [Link]

- Solvay Advanced Polymers, L.L.C. (2013). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.

-

Patel, P., et al. (2010). Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. Lancashire Online Knowledge. [Link]

-